Ethyl 4-(4-chlorophenyl)but-2-enoate Ethyl 4-(4-chlorophenyl)but-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15793292
InChI: InChI=1S/C12H13ClO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h3,5-9H,2,4H2,1H3
SMILES:
Molecular Formula: C12H13ClO2
Molecular Weight: 224.68 g/mol

Ethyl 4-(4-chlorophenyl)but-2-enoate

CAS No.:

Cat. No.: VC15793292

Molecular Formula: C12H13ClO2

Molecular Weight: 224.68 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(4-chlorophenyl)but-2-enoate -

Specification

Molecular Formula C12H13ClO2
Molecular Weight 224.68 g/mol
IUPAC Name ethyl 4-(4-chlorophenyl)but-2-enoate
Standard InChI InChI=1S/C12H13ClO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h3,5-9H,2,4H2,1H3
Standard InChI Key DFCNNAZQKCVOON-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C=CCC1=CC=C(C=C1)Cl

Introduction

Chemical Structure and Physicochemical Properties

The IUPAC name for this compound, ethyl (E)-4-(4-chlorophenyl)but-2-enoate, reflects its stereochemistry and substituent arrangement. The conjugated double bond between carbons 2 and 3 of the butenoate chain enhances its reactivity in cycloaddition and electrophilic substitution reactions. Key physicochemical properties include:

PropertyValue
Molecular FormulaC12H13ClO2\text{C}_{12}\text{H}_{13}\text{ClO}_2
Molecular Weight224.68 g/mol
CAS Number1105703-73-8
InChI KeyDFCNNAZQKCVOON-HWKANZROSA-N
Canonical SMILESCCOC(=O)/C=C/CC1=CC=C(C=C1)Cl

The para-chlorophenyl group contributes to the compound’s lipophilicity (logP=3.31\log P = 3.31), as calculated from its structure . This property is critical for its permeability in biological systems and solubility in organic solvents like ethanol and dichloromethane.

Synthesis and Industrial Production

Esterification of 4-(4-Chlorophenyl)-2-butenoic Acid

The primary synthesis route involves acid-catalyzed esterification of 4-(4-chlorophenyl)-2-butenoic acid with ethanol. Sulfuric acid (H2SO4\text{H}_2\text{SO}_4) is typically employed as a catalyst under reflux conditions (70–80°C) to achieve near-quantitative yields. The reaction mechanism proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by ethanol and subsequent dehydration:

RCOOH+CH3CH2OHH+RCOOCH2CH3+H2O\text{RCOOH} + \text{CH}_3\text{CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{RCOOCH}_2\text{CH}_3 + \text{H}_2\text{O}

Industrial-scale production utilizes continuous flow reactors to optimize temperature control and minimize side reactions such as transesterification.

Alternative Synthetic Pathways

Applications in Organic Synthesis

Intermediate for Heterocyclic Compounds

The α,β-unsaturated ester moiety in ethyl 4-(4-chlorophenyl)but-2-enoate participates in Michael additions and Diels-Alder reactions. For example, reaction with hydrazines yields pyrazole derivatives, which are pharmacologically relevant scaffolds.

Medicinal Chemistry Precursors

Structural analogs of this compound have demonstrated moderate antimicrobial and anti-inflammatory activities in preliminary studies. While direct biological data for ethyl 4-(4-chlorophenyl)but-2-enoate remain limited, its hydrolysis product, 4-(4-chlorophenyl)-2-butenoic acid, exhibits inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl₃):

  • δ 7.30–7.25 (m, 2H, Ar-H)

  • δ 7.15–7.10 (m, 2H, Ar-H)

  • δ 6.85 (dt, J=15.6Hz,1H,CH=J = 15.6 \, \text{Hz}, 1H, \text{CH}=

  • δ 4.15 (q, J=7.1Hz,2H,OCH2CH3J = 7.1 \, \text{Hz}, 2H, \text{OCH}_2\text{CH}_3)

  • δ 3.45 (d, J=6.8Hz,2H,CH2ArJ = 6.8 \, \text{Hz}, 2H, \text{CH}_2\text{Ar})

  • δ 1.25 (t, J=7.1Hz,3H,OCH2CH3J = 7.1 \, \text{Hz}, 3H, \text{OCH}_2\text{CH}_3)

The coupling constant J=15.6HzJ = 15.6 \, \text{Hz} confirms the trans configuration of the double bond.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • νC=O\nu_{\text{C=O}}: 1715 cm⁻¹ (ester carbonyl)

  • νC=C\nu_{\text{C=C}}: 1640 cm⁻¹ (conjugated double bond)

  • νC-Cl\nu_{\text{C-Cl}}: 740 cm⁻¹ (aromatic chloro group)

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